2-(2-aminophenoxy)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGAGJOWSFCOPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407589 |

Source

|

| Record name | Acetic acid, (2-aminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4323-68-6 |

Source

|

| Record name | 2-(2-Aminophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4323-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (2-aminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-aminophenoxy)acetic acid" properties and characteristics

Initiating Data Collection

I'm starting by casting a wide net with Google searches, focusing on the physicochemical properties, synthesis, and applications of 2-(2-aminophenoxy)acetic acid. I'm aiming to build a solid foundation of data before delving deeper.

Deepening the Search

I'm now diving deeper into the specifics. I'm actively seeking spectroscopic data, including NMR, IR, and Mass Spec, alongside solubility, melting point, and pKa values. I'm also looking for detailed synthesis protocols, including starting materials, reagents, and reaction conditions. I intend to explore its biological activities and pharmacological relevance, as well as its use as a chelator or in materials science.

Outlining Guide Structure

I'm now analyzing the information to highlight the most crucial, technically relevant aspects for researchers. I'm structuring the technical guide logically, from fundamental properties to synthesis, applications, and safety. I'm also preparing to synthesize the data to explain the "why" behind experimental choices, such as specific solvent selections.

Analyzing Initial Data Points

I've just started gathering data on this compound. I now have its CAS number, molecular formula, and weight. I'm also reviewing safety sheets from similar compounds, which will help me understand the potential risks.

Narrowing Search Parameters

I'm now focusing on specific physicochemical properties, like melting point and solubility, as well as spectroscopic data for this compound. I'm also looking at detailed synthesis protocols and concrete application examples. I'm also trying to exclude results for its isomers or similarly structured molecules to get more precise data.

Exploring Compound Properties

I've been looking into this compound and related compounds. I recently found the melting point (148-149°C) for the derivative 2-(2-acetamidophenoxy)acetic acid. I've also managed to track down some physical and chemical properties for the isomer 2-(4-aminophenoxy)acetic acid.

Gathering More Specific Data

I have located some more information on this compound and derivatives. The melting point for 2-(4-aminophenoxy)acetic acid hydrate is 132°C. While I've found synthesis details for a related compound, it's not the target. Spectroscopic data searches are still yielding results for related compounds, and biological activity/chelating information remains general. I need to refine my search to find targeted spectroscopic data and a detailed synthesis protocol for my molecule of interest.

Pinpointing Key Data

I have successfully identified the CAS number, molecular formula, and molecular weight for the target compound, this compound. Further work on its physical properties, like the melting point, is underway. This information is crucial for establishing the compound's identity and characteristics.

Analyzing the Missing Details

I have a melting point range for a related derivative, which is helpful, but I still lack that crucial data point and solubility information for the exact compound. I can see that synthesis protocols I've discovered don't fit the molecule of interest, but I can see potential parallels in the Williamson ether synthesis. The spectral data also needs a more precise fit for this compound to ensure accuracy.

Refining Search Parameters

I'm focusing my efforts on finding the exact melting point, solubility data, and specific spectral data (NMR, IR, MS) for this compound, which are critical details missing from my current research. While I've found relevant information, it's primarily for related compounds. The existing synthesis protocols are also off-target, so I'm looking for a specific, reliable method. I will refine my search terms to specify this target compound.

Compiling Compound Data

I've just gathered essential information on this compound, including its CAS number, formula, and molecular weight. I've also located the melting point of a related isomer, which could offer valuable insights. This foundational data provides a solid starting point for further investigation.

Pinpointing Missing Details

I'm now zeroing in on the gaps in my data. While I've got the basics on this compound, including an estimated melting point, a detailed synthesis protocol is still missing, and I've not yet found the dedicated spectroscopic data (NMR, IR, MS) that is needed. I'm also still looking for reliable solubility data for the target. It's application research leans towards anti-inflammatory agents.

Addressing Data Deficiencies

I've got the CAS number, formula, molecular weight, and predicted solubility, alongside an estimated melting point for the target. However, I still need the experimentally-determined melting point and solubility for this compound. I'm prioritizing finding a reliable synthesis protocol from readily available precursors like 2-aminophenol and haloacetic acids, as current ones are for related molecules. I also need its specific spectroscopic data (NMR, IR, MS) and research on the compound as an anti-inflammatory agent.

synthesis pathways for 2-(2-aminophenoxy)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(2-aminophenoxy)acetic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a versatile bifunctional molecule that serves as a crucial building block in the development of a wide range of high-value chemical entities. Its structure, incorporating a primary aromatic amine, an ether linkage, and a carboxylic acid, makes it an ideal precursor for synthesizing complex heterocyclic systems, including certain enzyme inhibitors and other bioactive molecules.[1][2] Its utility is particularly noted in medicinal chemistry and materials science, where it functions as a scaffold for creating novel compounds with tailored properties.[1]

The synthesis of this molecule, however, presents a classic chemoselectivity challenge. The presence of two nucleophilic centers—the amino group (NH₂) and the hydroxyl group (OH) on the precursor, 2-aminophenol—requires a carefully considered strategy to ensure the desired O-alkylation without concomitant N-alkylation. This guide provides an in-depth analysis of the primary synthetic pathways, elucidating the chemical principles behind the chosen methodologies and offering detailed protocols for researchers and drug development professionals.

Pathway 1: The Indirect Route via 2-Nitrophenol Intermediate

This is the most common and reliable approach. It circumvents the issue of chemoselectivity by starting with 2-nitrophenol. The hydroxyl group is first alkylated, and the nitro group is subsequently reduced to the desired amine in the final step. This strategy ensures unambiguous formation of the ether linkage at the correct position.

Step 1: O-Alkylation of 2-Nitrophenol via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers.[3][4] The reaction proceeds via an Sₙ2 mechanism where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to attack an alkyl halide.[4] In this specific application, the phenolic proton of 2-nitrophenol is abstracted by a base to form the 2-nitrophenoxide ion. This ion then attacks the electrophilic carbon of an acetic acid synthon, such as chloroacetic acid or an alkyl haloacetate, displacing the halide and forming the ether bond.

The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) ensure complete deprotonation of the phenol, which is rendered more acidic by the electron-withdrawing nitro group.[5][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors of aldose reductase for treatment of chronic diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

A Comprehensive Technical Guide to 2-(2-aminophenoxy)acetic Acid: Identification, Properties, and Scientific Context

Abstract

This technical guide provides a consolidated and in-depth overview of 2-(2-aminophenoxy)acetic acid, a distinct isomer within the aminophenoxy acetic acid family. The primary objective is to furnish researchers, chemists, and drug development professionals with a centralized resource detailing its fundamental chemical identifiers, including its definitive CAS Registry Number, 4323-68-6. This document synthesizes available data on its nomenclature, computed physicochemical properties, and known synthetic precursors. While specific experimental and application data for this ortho-isomer are not extensively documented in publicly accessible literature, this guide provides critical context by examining the well-established applications of its structural isomers. Furthermore, it outlines essential safety and handling protocols appropriate for a compound with limited toxicological information, ensuring a foundation of best practices for laboratory use.

Core Identification & Nomenclature

Accurate and unambiguous identification is the cornerstone of chemical research and development. For this compound, several standardized identifiers are used globally to ensure precise communication and data retrieval. The most critical of these is the CAS Registry Number, which is assigned to a unique chemical substance.

The relationship between these identifiers is crucial for navigating chemical databases and literature. A researcher may start with a common name, use it to find the CAS number, and then leverage the CAS number to retrieve definitive structural information like the InChI or SMILES string, ensuring they are working with the correct molecule.

Caption: Workflow for unambiguous chemical identification.

The table below summarizes the core identifiers for this compound.

| Identifier Type | Value |

| CAS Registry Number | 4323-68-6[1] |

| IUPAC Name | This compound |

| Synonyms | (2-Aminophenoxy)acetic acid; Acetic acid, (o-aminophenoxy)-[1] |

| Molecular Formula | C8H9NO3[1] |

| PubChem Compound ID | 5020128[1] |

| InChI | InChI=1S/C8H9NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)[1] |

| InChIKey | CJGAGJOWSFCOPQ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)OCC(=O)O[1] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | [1] |

| Monoisotopic Mass | 167.058243149 Da | [1] |

| Topological Polar Surface Area | 72.6 Ų | [1] |

| Complexity | 160 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Reactivity Overview

The synthesis of this compound is not as widely documented as that of its isomers. However, chemical databases indicate known pathways from specific precursors. The primary synthetic routes identified involve starting materials such as 2-aminophenol derivatives.

Sources

molecular structure and weight of 2-(2-aminophenoxy)acetic acid

An In-Depth Technical Guide to 2-(2-Aminophenoxy)acetic Acid: Molecular Characteristics, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The document delineates its core molecular structure, physicochemical properties, and characteristic spectral signatures. A detailed, logical synthesis protocol is presented, emphasizing the strategic considerations behind experimental choices. Furthermore, this guide explores the compound's potential applications as a versatile chemical intermediate and structural building block, drawing comparisons to its isomers and analogues to highlight its unique chemical attributes. This paper is intended for scientists and professionals seeking a deeper technical understanding of this compound and its utility in research and development.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic compound featuring both an amine (-NH₂) and a carboxylic acid (-COOH) functional group. This dual functionality, positioned in a specific ortho-relationship via an ether linkage, makes it a valuable and versatile scaffold for chemical synthesis.

Nomenclature and Chemical Identifiers

The compound is systematically known by several names and is registered under a unique CAS number, ensuring its unambiguous identification in chemical databases and literature.

-

Systematic IUPAC Name : this compound

-

Common Synonyms : (2-Aminophenoxy)acetic acid, Acetic acid, (o-aminophenoxy)-[1]

-

CAS Number : 4323-68-6[1]

Molecular Structure and Formula

The molecular structure consists of an acetic acid moiety linked through an ether bond to the second position of an aniline ring.

-

Molecular Formula : C₈H₉NO₃[1]

-

Canonical SMILES : C1=CC=C(C(=C1)N)OCC(=O)O[1]

-

InChI Key : CJGAGJOWSFCOPQ-UHFFFAOYSA-N[1]

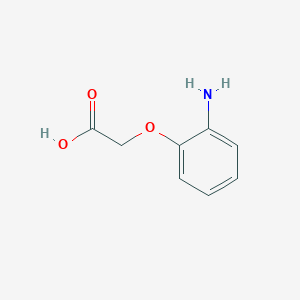

Caption: Molecular structure of this compound.

Quantitative Physicochemical Data

The compound's key physicochemical properties, derived from computational models, are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 72.6 Ų | [1] |

| Monoisotopic Mass | 167.058243149 Da | [1] |

Synthesis and Derivatization Strategies

The synthesis of this compound requires careful strategic planning due to the presence of two reactive functional groups. A plausible and efficient synthetic route involves the O-alkylation of a protected aminophenol, followed by deprotection.

Retrosynthetic Analysis and Rationale

A logical retrosynthetic approach disconnects the ether linkage, identifying 2-aminophenol and a two-carbon electrophile as key precursors. The primary challenge is the nucleophilicity of both the amine and the hydroxyl group in 2-aminophenol. The amine is generally more nucleophilic than the phenol, but the phenoxide, formed under basic conditions, is a superior nucleophile for O-alkylation. Therefore, a successful forward synthesis necessitates either selective N-protection of the amine before O-alkylation or carefully controlled reaction conditions that favor phenoxide formation and subsequent reaction. Protecting the amine group is the more robust and common strategy to prevent undesired N-alkylation and ensure high yields of the target product.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a three-step synthesis based on the strategy outlined above. It is designed to be self-validating by including checkpoints for characterization.

Step 1: N-Protection of 2-Aminophenol

-

Objective : To selectively protect the amine functionality as an acetamide to prevent its reaction in the subsequent alkylation step.

-

Procedure :

-

Dissolve 2-aminophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

-

Heat the reaction mixture to 50-60 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-hydroxyphenyl)acetamide.

-

-

Causality : Acetic anhydride is an effective and inexpensive acetylating agent. The reaction is typically high-yielding and produces a stable, crystalline product that is easily purified.

Step 2: O-Alkylation via Williamson Ether Synthesis

-

Objective : To form the ether linkage by reacting the protected phenoxide with an electrophilic acetate source.

-

Procedure :

-

Suspend N-(2-hydroxyphenyl)acetamide (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetone or DMF.

-

Add ethyl bromoacetate (1.2 eq) to the suspension.

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the resulting crude ester, ethyl 2-(2-acetamidophenoxy)acetate, by recrystallization or column chromatography.

-

-

Causality : K₂CO₃ is a sufficiently strong base to deprotonate the phenol without affecting the amide. Ethyl bromoacetate is chosen as the electrophile to introduce the acetate moiety in a protected ester form, which prevents the free carboxylic acid from interfering with the reaction.

Step 3: Deprotection and Hydrolysis

-

Objective : To simultaneously hydrolyze the ester and the amide protecting group to reveal the final product.

-

Procedure :

-

Dissolve the purified ester from Step 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the solution to reflux for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃) to the isoelectric point of the amino acid (approx. pH 4-5) to precipitate the product.

-

Filter the solid, wash with a small amount of cold water, and dry to obtain this compound.

-

-

Causality : Acid-catalyzed hydrolysis is effective for both esters and amides. The workup procedure involving pH adjustment is critical for isolating the zwitterionic or neutral form of the amino acid product, maximizing yield.

Applications in Research and Drug Development

While specific applications for this compound are not as widely documented as for its 4-aminophenoxy isomer, its structure suggests significant potential as a versatile building block.

Scaffold for Medicinal Chemistry

The molecule's two distinct functional groups allow for orthogonal chemical modifications. The amine can be used as a handle for amide bond formation, reductive amination, or as a precursor for diazotization reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. This makes it an ideal starting point for constructing libraries of complex molecules for drug discovery screening.

Precursor for Heterocyclic Synthesis

The ortho-disposition of the amine and the ether-linked side chain makes this compound a prime candidate for intramolecular cyclization reactions. For example, under dehydrating conditions, it can be converted into a benzoxazinone derivative. Benzoxazinone cores are present in various biologically active compounds, including anti-inflammatory and anti-cancer agents.

Comparison with Key Isomers

-

vs. 4-(Aminophenoxy)acetic acid : The para-isomer (CAS 2298-36-4) is a well-known intermediate used in the synthesis of pharmaceuticals targeting inflammatory diseases and neurological disorders.[2] Unlike the para-isomer, the ortho-arrangement in this compound allows for potential intramolecular hydrogen bonding and metal chelation, which can significantly alter its physicochemical properties, solubility, and biological target interactions.

-

vs. 2-[2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA) : AEEA is a popular hydrophilic PEG linker used in bioconjugation to improve the solubility and pharmacokinetic properties of biomolecules.[][4][5] While structurally different, comparing this compound to AEEA highlights its role as a more rigid, aromatic spacer, which could be advantageous in applications requiring a defined spatial orientation between conjugated moieties.

Safety and Handling

No specific GHS hazard statements for this compound are readily available in the aggregated search results.[1] However, as a derivative of aniline and a carboxylic acid, standard laboratory precautions should be followed:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container away from oxidizing agents.

Conclusion

This compound is a valuable bifunctional molecule whose full potential is still being explored. Its unique ortho-substituted aromatic structure provides a rigid scaffold with two modifiable handles, making it a compelling building block for the synthesis of novel heterocyclic systems and complex organic molecules. While less characterized than its para-isomer, its distinct stereoelectronic properties offer unique opportunities for researchers in drug development and materials science to design molecules with novel functions and activities.

References

-

The Chemical Synthesis and Applications of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid. Bloever. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(2-aminophenoxy)acetic acid

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and dosage to bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility of 2-(2-aminophenoxy)acetic acid, a molecule of interest for its potential applications in medicinal chemistry.

While specific, experimentally-derived quantitative solubility data for this compound is not extensively available in public literature, this document will leverage established principles of physical organic chemistry and data from structurally analogous compounds to build a robust predictive solubility profile. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to generate precise, reliable solubility data in their own laboratories. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties. The molecule is characterized by a benzene ring substituted with an amino group (-NH2), an ether linkage (-O-), and a carboxylic acid group (-COOH) via an acetic acid moiety.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol

The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric substance. This dual functionality is the single most important predictor of its solubility behavior, particularly in aqueous media.

The Critical Role of pKa

The pKa values of the ionizable groups dictate the charge state of the molecule at a given pH.

-

The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. At pH values above its pKa, this group will be deprotonated, forming a negatively charged carboxylate ion (-COO⁻).

-

The amino group , being aromatic, is a weaker base than an aliphatic amine. Its conjugate acid (the ammonium ion, -NH₃⁺) is expected to have a pKa in the range of 3-5. At pH values below this pKa, the amino group will be protonated and carry a positive charge.

This amphoteric nature means that the net charge of this compound is highly dependent on the pH of the solution, which in turn profoundly impacts its solubility.[3][4][5]

Predicted Solubility Profile

Based on the "like dissolves like" principle, a substance's solubility is greatest in a solvent with similar polarity.[6][7][8] this compound possesses both polar (amino, carboxyl, ether) and nonpolar (benzene ring) regions, suggesting a nuanced solubility profile.

Aqueous Solubility and the Influence of pH

The solubility of amphoteric compounds in water is typically lowest at their isoelectric point (pI) , the pH at which the molecule has a net zero charge (exists as a zwitterion).[9] At pH values significantly above or below the pI, the molecule becomes predominantly charged (as a carboxylate or an ammonium salt, respectively), leading to stronger interactions with polar water molecules and a marked increase in solubility.[5][10]

-

In Acidic Solutions (low pH): The amino group will be protonated (-NH₃⁺), forming a soluble cation.

-

In Basic Solutions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), forming a soluble anion.

-

At the Isoelectric Point (neutral pH range): The molecule will exist primarily as a zwitterion, with both a positive and a negative charge. While zwitterionic, intermolecular interactions can lead to crystal lattice formation, resulting in lower aqueous solubility compared to its salt forms.

The relationship between the pH and the ionization state of this compound is illustrated in the diagram below.

Caption: pH-dependent ionization and its effect on the solubility of this compound.

Solubility in Organic Solvents

The expected solubility in various organic solvents is summarized in the table below. This is a predictive assessment based on solvent polarity and the functional groups of the analyte.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent for water) | Capable of hydrogen bonding with the amino and carboxylic acid groups.[6][8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can solvate the polar functional groups. |

| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | Limited ability to interact with the highly polar functional groups. |

| Nonpolar | Hexane, Toluene, Chloroform | Very Low / Insoluble | The nonpolar nature of these solvents cannot overcome the strong intermolecular forces (hydrogen bonding, ionic interactions) of the solid solute.[7] |

Experimental Determination of Thermodynamic Solubility

To move from prediction to precise data, experimental measurement is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[11][12]

Causality Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution, where the dissolved solute is in equilibrium with an excess of the undissolved solid. This ensures that the measured concentration represents the maximum amount of solute that can dissolve in the solvent under the specified conditions (e.g., temperature). Shaking or agitation facilitates the dissolution process, helping the system reach equilibrium more quickly.[1][13] Subsequent separation of the solid and liquid phases allows for accurate quantification of the solute in the supernatant.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH-adjusted buffers, Ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The "excess" is critical and means enough solid should remain undissolved at the end of the experiment. Record the exact amount added.

-

Solvent Addition: Add a precisely known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2] A time-course study can be performed initially to determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., 15 minutes at 10,000 x g) is highly recommended to pellet the solid material.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine solid particles are carried over, immediately filter the sample through a syringe filter into a clean analysis vial. Trustworthiness Check: The choice of filter material is crucial to prevent adsorption of the analyte. A small validation experiment should be run to confirm that the compound does not bind to the filter membrane.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered samples using a suitable analytical technique like HPLC-UV. Create a calibration curve from the standards and use it to determine the concentration of the solute in the sample.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Data Presentation: A Template for Experimental Results

Quantitative solubility data should be presented in a clear and structured format. The following table serves as a template for reporting experimentally determined values.

| Solvent | Temperature (°C) | pH (Aqueous Only) | Solubility (mg/mL) | Analytical Method |

| Deionized Water | 25 | 7.0 (unbuffered) | Experimental Value | HPLC-UV |

| 0.1 M HCl (pH 1) | 25 | 1.0 | Experimental Value | HPLC-UV |

| PBS (pH 7.4) | 25 | 7.4 | Experimental Value | HPLC-UV |

| 0.1 M NaOH (pH 13) | 25 | 13.0 | Experimental Value | HPLC-UV |

| Ethanol | 25 | N/A | Experimental Value | HPLC-UV |

| DMSO | 25 | N/A | Experimental Value | HPLC-UV |

| Acetonitrile | 25 | N/A | Experimental Value | HPLC-UV |

| Hexane | 25 | N/A | Experimental Value | HPLC-UV |

Conclusion

This compound is an amphoteric molecule whose solubility is dictated by a combination of its polar functional groups and nonpolar aromatic core. Its aqueous solubility is predicted to be highly pH-dependent, with minimum solubility at its isoelectric point and significantly higher solubility in acidic and basic conditions. In organic solvents, it is expected to be most soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol, with poor solubility in nonpolar media. While these predictions provide a strong directional framework, the generation of precise, quantitative data through rigorous experimental methods like the shake-flask protocol is indispensable for its advancement in research and development. The methodologies and principles outlined in this guide provide the necessary tools for scientists to confidently characterize the solubility of this compound.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link][1]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link][11]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link][13]

-

Jouyban, A. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link][12]

-

Oltra, J. E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Available at: [Link][3]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link][6]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link][7]

-

Chemistry LibreTexts. (2019). 7.4: The Effects of pH on Solubility. Available at: [Link][4]

-

Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link][8]

-

ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link][10]

-

askIITians. (2025). How does pH affect solubility? Available at: [Link][5]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link][9]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How does pH affect solubility? - askIITians [askiitians.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(2-aminophenoxy)acetic Acid: A Technical Guide

An in-depth guide to the spectroscopic characterization of 2-(2-aminophenoxy)acetic acid, a molecule of significant interest in chemical synthesis and drug development. This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a phenoxyacetic acid moiety and an aniline functionality. This unique structural arrangement makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate and comprehensive spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound. This guide offers a detailed examination of the expected spectroscopic data, providing researchers, scientists, and drug development professionals with the necessary information for its characterization.

Due to the limited availability of published experimental spectra for this compound, this guide will focus on the predicted spectroscopic features based on the known chemical shifts and fragmentation patterns of its constituent functional groups. These predictions serve as a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with its key functional groups, is illustrated below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the amine protons, and the carboxylic acid proton.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.7-7.2 | Multiplet | 4H | Aromatic protons |

| ~4.6 | Singlet | 2H | -O-CH₂- |

| ~4.5-5.5 | Singlet (broad) | 2H | -NH₂ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (10-12 ppm) due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (6.7-7.2 ppm). The ortho, meta, and para substitution pattern will lead to overlapping signals.

-

Methylene Protons (-O-CH₂-): A singlet corresponding to the two methylene protons is anticipated around 4.6 ppm. The adjacent oxygen atom deshields these protons, shifting them downfield.

-

Amine Protons (-NH₂): The two amine protons are expected to produce a broad singlet in the region of 4.5-5.5 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Process the data to obtain a spectrum with sharp singlet signals for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~145 | C-O (aromatic) |

| ~135 | C-NH₂ (aromatic) |

| ~115-125 | Aromatic CH carbons |

| ~65 | -O-CH₂- |

Interpretation:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will be the most downfield signal, expected around 170 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the 115-145 ppm region. The carbon attached to the ether oxygen (C-O) and the carbon attached to the amine group (C-NH₂) will be at the lower field end of this range due to the electron-donating effects of these substituents. The remaining four aromatic CH carbons will appear as distinct signals within this range.

-

Methylene Carbon (-O-CH₂-): The methylene carbon is expected to appear around 65 ppm, shifted downfield by the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids).

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretching (amine) |

| 2500-3300 | Broad | O-H stretching (carboxylic acid) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |

| ~1230 | Strong | C-O stretching (ether) |

| ~1100 | Strong | C-N stretching (aromatic amine) |

Interpretation:

-

N-H and O-H Stretching: The IR spectrum will be characterized by broad absorption bands in the high-frequency region. A medium, broad band between 3300-3500 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine. A very broad band from 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, which is broadened due to hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

-

Aromatic C=C Stretching: Medium intensity peaks around 1600 and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O and C-N Stretching: A strong band around 1230 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether. The C-N stretching of the aromatic amine will likely appear as a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically using an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the major fragment ions.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): For this compound (C₈H₉NO₃), the expected molecular weight is approximately 167.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 167 (under EI) or a protonated molecule [M+H]⁺ at m/z = 168 (under ESI).

-

Key Fragmentation Pathways:

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Interpretation:

-

Loss of Carboxyl Group: A common fragmentation would be the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z = 122.

-

Loss of Acetic Acid Side Chain: Cleavage of the ether bond could lead to the loss of the entire acetic acid side chain (-CH₂COOH), generating a fragment corresponding to aminophenol at m/z = 109, which could further fragment. A more likely fragmentation is the loss of the carboxymethyl radical to give a cation at m/z = 108.

-

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of CO or HCN, leading to a series of smaller ions that can help to piece together the structure of the original molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide serves as a valuable reference for researchers in the fields of chemical synthesis and drug development, enabling them to confidently identify and characterize this important chemical intermediate. The consistent application of these analytical techniques ensures the quality and integrity of the compound, which is essential for its successful application in further research and development.

References

Due to the lack of specific literature containing the complete experimental spectroscopic data for this compound, this section cannot be populated with direct citations for the data. The predicted values are based on established principles of spectroscopic interpretation, for which general organic chemistry and spectroscopy textbooks are the primary authoritative sources.

An In-depth Technical Guide to the Derivatives and Analogues of 2-(2-Aminophenoxy)acetic Acid

This guide provides a comprehensive technical overview of the synthesis, properties, and applications of derivatives and analogues of 2-(2-aminophenoxy)acetic acid. It is intended for researchers, chemists, and drug development professionals engaged in fields ranging from cellular biology and neuroscience to medicinal chemistry. We will explore the core scaffold's significance as a foundational element for a class of molecules renowned for their utility as ion chelators, fluorescent indicators, and versatile synthons for therapeutic agent development.

Introduction: The Significance of the 2-Aminophenoxy Acetic Acid Scaffold

The this compound molecule, while structurally unassuming, is a cornerstone in the design of functional chemical probes and complex molecular architectures. Its key features—a nucleophilic aromatic amine, an ether linkage, and a carboxylic acid—provide three distinct points for chemical modification. This inherent versatility has established it as a privileged scaffold, most famously as a critical building block for the BAPTA family of calcium chelators.

The development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) by Roger Y. Tsien in the 1980s was a watershed moment in the study of cell physiology, providing a tool to selectively buffer intracellular calcium with high affinity and selectivity over other divalent cations like magnesium.[1][2] This guide will delve into the BAPTA family and explore the broader chemical space of related derivatives, examining how structural modifications influence function and open avenues for new applications.

Core Structural Classes and Synthetic Strategies

The derivatives of this compound can be broadly categorized based on the site of modification. Understanding the synthetic logic behind the creation of these analogues is crucial for designing novel compounds with tailored properties.

The BAPTA Archetype: N-Alkylation and Dimerization

The most prominent derivatives arise from the N,N-dicarboxymethylation of the aniline nitrogen. This transformation is fundamental to creating the powerful tetracarboxylate chelating pocket characteristic of BAPTA and its analogues. The general synthetic approach involves the alkylation of the parent 2-(2-aminophenoxy)aniline derivative with a haloacetic acid ester (e.g., ethyl bromoacetate), followed by hydrolysis.

The synthesis of BAPTA itself involves an initial dimerization of two 2-(2-aminophenoxy) units via an ethylene glycol linker, followed by the crucial N-alkylation step. This creates a decadentate ligand where four carboxylates, two amines, and two ether oxygens coordinate the target calcium ion.[3]

Diagram: General Synthetic Logic for BAPTA-type Chelators

Caption: Cell-loading strategy using acetoxymethyl (AM) esters.

Key Applications and Methodologies

Intracellular Ion Chelation and Buffering

Core Application: The primary use of BAPTA and its non-fluorescent analogues is to control intracellular calcium concentrations. By introducing a high-affinity buffer, researchers can prevent Ca²⁺ transients or clamp the concentration at a specific level to study calcium-dependent signaling pathways. Experimental Protocol: Loading Cells with BAPTA-AM

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous dimethyl sulfoxide (DMSO).

-

Loading Buffer Preparation: Dilute the BAPTA-AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. To aid in solubilization, an equal volume of 20% Pluronic F-127 may be added to the stock before dilution.

-

Cell Incubation: Replace the cell culture medium with the loading buffer and incubate the cells for 15-60 minutes at 37°C. The optimal time and concentration must be determined empirically for each cell type.

-

Washing: Remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular BAPTA-AM.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete hydrolysis of the AM esters by intracellular esterases.

-

Validation: The effectiveness of Ca²⁺ buffering can be confirmed by co-loading with a fluorescent Ca²⁺ indicator and observing the blunting of a response to a known stimulus (e.g., ATP or ionomycin).

Fluorescent Ion Indicators

Core Application: Derivatives like Fura-2 and Fluo-4 allow for the direct visualization and quantification of intracellular ion concentrations and dynamics using fluorescence microscopy. [4][5]

Medicinal Chemistry and Drug Discovery

While ion chelation is the most famous application, the 2-aminophenoxyacetic acid scaffold and its isomers are being explored in drug discovery. Analogues have been synthesized and tested for a range of biological activities.

-

Anticancer Agents: Benzoxazole acetic acid derivatives, which can be formed from substituted o-aminophenols, have shown cytotoxic activity against cancer cell lines like MCF-7. [6]The presence of the acetic acid moiety was found to enhance activity.

-

Anti-inflammatory Agents: Phenoxyacetic acid derivatives (not necessarily containing the 2-amino group) have been designed as selective COX-2 inhibitors, a key target in inflammation. [7]* Antimicrobial and Analgesic Properties: The related benzothiazole scaffold, often derived from aminophenols, is a core component in compounds with reported analgesic, anti-inflammatory, and antimicrobial activities. [8][9] The structure-activity relationship (SAR) in these contexts is highly varied. For example, in a series of antimitotic 2-aminobenzophenone derivatives, the ortho-amino group was found to be critical for potent growth inhibition. [10]This highlights the importance of the specific arrangement of functional groups on the aromatic core.

Conclusion and Future Outlook

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of powerful chemical tools and potential therapeutic agents. Its legacy is firmly cemented by the BAPTA family of calcium chelators, which revolutionized the study of cellular signaling. The synthetic tractability of the core structure continues to offer fertile ground for innovation. Future efforts will likely focus on:

-

Developing probes for other ions with improved selectivity and photophysical properties.

-

Creating multi-target compounds that combine ion chelation with other pharmacological activities.

-

Leveraging the scaffold in novel drug delivery systems, such as linkers in antibody-drug conjugates (ADCs) or PROTACs. [11] The foundational principles of structure-based design, exemplified by the decades of research into these compounds, will continue to guide scientists in creating bespoke molecules to interrogate and modulate complex biological systems.

References

-

Bapta - Grokipedia. [1]2. Tsien, R.Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396-2404. [2][12][13]3. BAPTA AM | Buffers, Chelators and Reagents - R&D Systems. 4. BAPTA - Wikipedia. [3]5. Wu, S.Y., Shen, Y., Shkolnikov, I., & Campbell, R.E. (2022). Fluorescent Indicators For Biological Imaging of Monatomic Ions. Frontiers in Cell and Developmental Biology, 10, 885440. [12][4]6. BAPTA-AM - Intracellular Calcium Chelator - APExBIO. [14]7. BAPTA Azide - AAT Bioquest. [15]8. Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents. [16]9. Liou, J.P., Chang, C.W., Song, J.S., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556-62. [10]10. Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents. [17]11. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [6]12. Application Notes and Protocols for Methyl 2-(3-aminophenoxy)acetate in Medicinal Chemistry - Benchchem. [18]13. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [7]14. Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. ResearchGate. [8]15. The Chemical Synthesis and Applications of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid. [11]16. Fluorescent indicators of ion concentrations. Methods in Cell Biology. [5]17. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Frontiers | Fluorescent Indicators For Biological Imaging of Monatomic Ions [frontiersin.org]

- 3. BAPTA - Wikipedia [en.wikipedia.org]

- 4. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent indicators of ion concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. BAPTA Azide | AAT Bioquest [aatbio.com]

- 16. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 17. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Reactivity of 2-(2-Aminophenoxy)acetic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminophenoxy)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an aromatic amine, and an ether linkage in a specific ortho arrangement, presents a unique and complex reactivity profile. This guide provides an in-depth analysis of the potential chemical transformations of these functional groups, with a focus on the interplay and neighboring group effects that govern the molecule's behavior. Understanding this reactivity is paramount for its effective utilization in drug design, bioconjugation, and polymer synthesis.

I. Analysis of Individual Functional Group Reactivity

The reactivity of this compound is a composite of its constituent functional groups: the carboxylic acid, the aromatic amine, and the ether linkage.

A. The Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably amide and ester formation.

-

Amide Bond Formation: Direct reaction with an amine at room temperature will primarily result in an acid-base reaction, forming an ammonium carboxylate salt.[2] To drive the formation of an amide bond, dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are required.[3][4] Alternatively, heating the ammonium salt above 100°C can drive off water and form the amide.[5]

-

Esterification: Esterification can be achieved under acidic conditions with an alcohol (Fischer esterification) or by conversion of the carboxylic acid to a more reactive acyl halide or anhydride followed by reaction with an alcohol.

B. The Aromatic Amine Functionality

The primary aromatic amine in the ortho position is a key determinant of the molecule's unique reactivity.

-

Basicity: The pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6.[6] Substituents on the ring can significantly alter this value. The ether linkage at the ortho position will have an electronic effect on the amine's basicity.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine nucleophilic, enabling it to participate in reactions such as acylation and alkylation.

-

Electrophilic Aromatic Substitution: The amino group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution. This makes the benzene ring susceptible to reactions like halogenation and nitration.

-

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂) to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.

C. The Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific conditions.

-

Acidic Cleavage: Ethers are susceptible to cleavage by strong acids like HBr and HI.[7][8] The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. Due to the stability of the phenyl cation, cleavage of the aryl-oxygen bond is generally difficult.

-

Stability in Basic and Mildly Acidic Conditions: The ether linkage is generally stable to basic and mildly acidic conditions, making it a robust linker in many applications. However, studies on related phenoxypropanoate herbicides have shown that the ether linkage can undergo hydrolysis under strongly acidic conditions (pH < 4.6).[3][9]

II. The Interplay of Functional Groups: Neighboring Group Participation and Intramolecular Reactions

The ortho-disposition of the amine and the ether-linked carboxylic acid side chain gives rise to significant neighboring group participation (NGP), which can dramatically influence the molecule's reactivity, leading to rate enhancements and unique reaction pathways.[10][][12]

A. Intramolecular Catalysis and Cyclization: Lactamization

The most prominent example of NGP in this molecule is the intramolecular reaction between the amine and the carboxylic acid to form a seven-membered lactam, specifically 2,3-dihydro-1,4-benzoxazin-3-one.

-

Mechanism: This reaction likely proceeds through an initial activation of the carboxylic acid (e.g., with a coupling agent), followed by intramolecular nucleophilic attack by the ortho-amino group. This intramolecular reaction is kinetically favored over intermolecular reactions due to the proximity of the reacting groups.

-

Synthetic Utility: This intramolecular cyclization provides a direct route to the benzoxazinone scaffold, a privileged structure in medicinal chemistry.[13][14][15]

B. Neighboring Group Participation in Ester Hydrolysis

The ortho-amino group can also act as a neighboring group to accelerate the hydrolysis of esters derived from this compound.

-

Mechanism: The amino group can act as an intramolecular nucleophile, attacking the ester carbonyl to form a transient cyclic intermediate. This intermediate is then more readily hydrolyzed by water. This anchimeric assistance can lead to a significant rate enhancement compared to the hydrolysis of a similar ester without the ortho-amino group.[13][16][17]

III. Key Reaction Protocols and Methodologies

A. Amide Bond Formation

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard method for forming an amide bond between this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.

-

Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for EDC/HOBt Mediated Amide Coupling

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

B. Oxidation of the Aminophenol Moiety

The aminophenol core is susceptible to oxidation, which can lead to the formation of quinone-imine species. Mild oxidizing agents are recommended to control the reaction.

Protocol 2: TEMPO-Catalyzed Oxidation

This protocol provides a method for the selective oxidation of the aminophenol group.

Materials:

-

This compound

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (e.g., bleach)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO₃.

-

Add a catalytic amount of TEMPO (0.01-0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the NaOCl solution dropwise while vigorously stirring.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product as necessary.

Mechanism of TEMPO-Catalyzed Oxidation

Caption: Catalytic cycle for the TEMPO-mediated oxidation of the aminophenol.

IV. Physicochemical and Spectroscopic Data (Predicted and Analogous)

Precise experimental data for this compound is not widely published. The following tables provide predicted values and data from closely related analogs to aid in characterization.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| pKa (Carboxylic Acid) | ~2.98 (for para-isomer) | [1] |

| pKa (Anilinium) | ~4.6 (unsubstituted aniline) | [6] |

| Melting Point (°C) | 132 (for para-isomer) | [1] |

Table 2: Expected Spectroscopic Data Ranges

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | 6.5 - 7.5 ppm |

| -O-CH₂- | ~4.5 ppm | |

| -NH₂ | 3.5 - 4.5 ppm (broad) | |

| -COOH | 10 - 12 ppm (broad) | |

| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm |

| -O-CH₂- | ~65 ppm | |

| -C=O | 170 - 180 ppm | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) |

| O-H Stretch (acid) | 2500 - 3300 cm⁻¹ (broad) | |

| C=O Stretch (acid) | 1700 - 1725 cm⁻¹ | |

| C-O Stretch (ether) | 1200 - 1275 cm⁻¹ (aryl-alkyl) |

V. Conclusion

This compound is a molecule with a rich and nuanced reactivity profile. While the individual functional groups exhibit predictable behavior, the ortho-substitution pattern gives rise to significant neighboring group participation, which can dominate the molecule's chemical transformations. Researchers and drug development professionals should be mindful of the potential for intramolecular cyclization to form a benzoxazinone, especially when activating the carboxylic acid. This inherent reactivity can be either a desirable feature for the synthesis of specific scaffolds or a potential pathway for degradation that needs to be controlled. A thorough understanding of these competing reaction pathways is essential for the successful application of this versatile chemical entity.

References

-

Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved January 17, 2026, from [Link]

-

Calculated and experimental pK a values of ortho-substituted phenols in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

When amines react with carboxylic acids at room temperature, what is the product? (2025, September 10). Coohom. Retrieved January 17, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Neighboring Group Participation. (2023, August 1). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Neighbouring group participation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Neighboring group participation. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

-

Cas 2298-36-4,2-(4-AMINOPHENOXY)ACETIC ACID HYDRATE. (n.d.). lookchem.com. Retrieved January 17, 2026, from [Link]

-

A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis. (n.d.). Journal of the Chemical Society D: Chemical Communications (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. (2009, November 21). TSI Journals. Retrieved January 17, 2026, from [Link]

-

21.8: Condensation of Acids with Amines. (2020, May 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. Retrieved January 17, 2026, from [Link]

-

The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-(2-aminoethoxy)acetic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). OWL. Retrieved January 17, 2026, from [Link]

-

Acetic acid. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021, April 8). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). epa nepis. Retrieved January 17, 2026, from [Link]

-

FTIR TESTING. (n.d.). Air Hygiene. Retrieved January 17, 2026, from [Link]

-

18.3 Reactions of Ethers: Acidic Cleavage. (2023, September 20). OpenStax. Retrieved January 17, 2026, from [Link]

-

Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 18). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. (2005, January 7). European Journal of Inorganic Chemistry. Retrieved January 17, 2026, from [Link]

-

FTIR spectrum of compound A2. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

FT-IR spectrum of the acetic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

Hydrolysis of 2'-esters of erythromycin. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]

- 6. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts - Google Patents [patents.google.com]

- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzoxazinone synthesis [organic-chemistry.org]

- 14. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

A Historical and Technical Guide to 2-(2-Aminophenoxy)acetic Acid: From Foundational Synthesis to Modern Applications

This guide provides an in-depth exploration of the historical research surrounding 2-(2-aminophenoxy)acetic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its foundational synthesis, the evolution of its preparative methods, and the historical context of its biological evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile compound.

Introduction: The Significance of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a cornerstone in the development of biologically active molecules. From their early discovery as plant growth regulators to their contemporary use in pharmaceuticals, the phenoxyacetic acid scaffold has proven to be a privileged structure in chemical biology.[1][2][3] this compound, with its ortho-amino substitution, presents unique chemical properties, including the potential for intramolecular hydrogen bonding and the capacity to act as a bidentate ligand for metal chelation.[4][5][6][7][8] This guide traces the historical journey of this specific isomer, from its first documented synthesis to its modern-day relevance.

The Foundational Synthesis: The Work of Jacobs and Heidelberger (1917)

The first documented synthesis of this compound was reported in 1917 by Walter A. Jacobs and Michael Heidelberger at the Rockefeller Institute for Medical Research.[9][10][11] Their work, titled "ON NITRO- AND AMINOPHENOXYACETIC ACIDS," published in the Journal of the American Chemical Society, laid the groundwork for the preparation of ortho-, meta-, and para-isomers of aminophenoxyacetic acid.

The synthetic strategy employed by Jacobs and Heidelberger was a logical and robust two-step process, which remains a viable route for the preparation of this compound today:

-

Williamson Ether Synthesis: The synthesis begins with the reaction of 2-nitrophenol with chloroacetic acid in the presence of a base to form 2-(2-nitrophenoxy)acetic acid. This classic SN2 reaction, known as the Williamson ether synthesis, is a fundamental method for the formation of ethers.[12][13][14][15][16] The use of the nitro-substituted phenol is a key strategic decision, as the nitro group is a strong electron-withdrawing group that increases the acidity of the phenolic proton, facilitating its deprotonation. Furthermore, the nitro group serves as a precursor to the desired amino group.

-

Reduction of the Nitro Group: The second step involves the reduction of the nitro group of 2-(2-nitrophenoxy)acetic acid to an amino group, yielding the final product, this compound. Jacobs and Heidelberger explored various reduction methods, including the use of iron in acetic acid.

The following diagram illustrates the historical synthetic pathway to this compound:

Historical Perspective on Biological Activity

The work of Jacobs and Heidelberger was situated within a broader effort at the Rockefeller Institute to synthesize and evaluate new chemical entities for their therapeutic potential. While their 1917 paper focuses on the chemical synthesis, the aminophenoxyacetic acids were likely prepared as intermediates for the synthesis of more complex molecules with potential pharmacological activity.